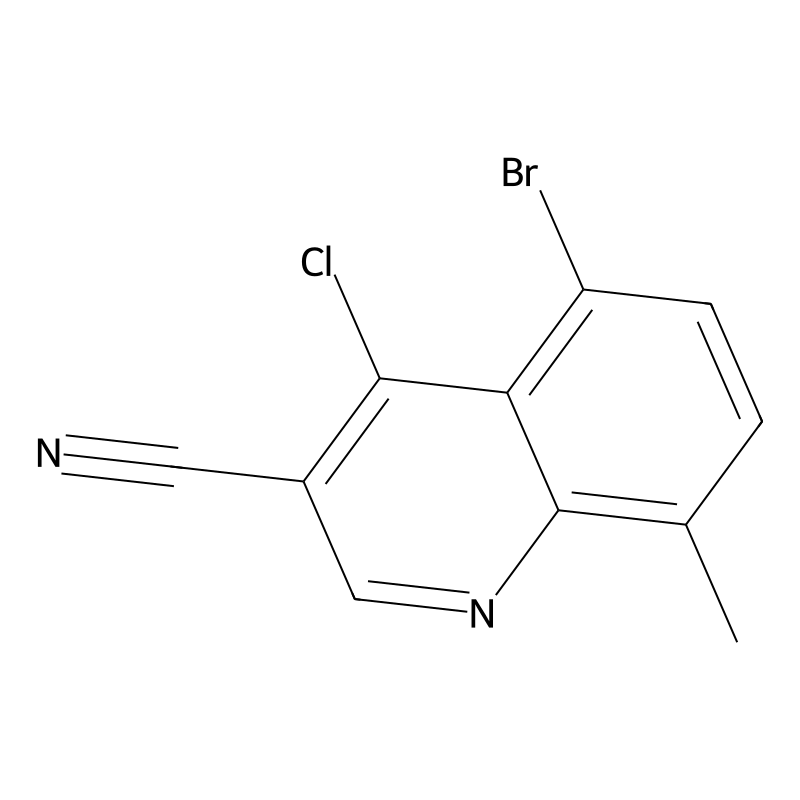

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C₁₁H₆BrClN₂, with a molecular weight of 281.54 g/mol. The compound features a quinoline core substituted with bromine, chlorine, and a carbonitrile group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Due to the lack of scientific research on BCMQ, its mechanism of action is unknown.

The presence of both bromine and chlorine along with the nitrile group in 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile enhances its reactivity and application potential compared to these similar compounds. This unique combination allows it to participate in diverse

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile exhibits notable biological activities:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes that are crucial for various cellular processes. This inhibition can lead to antimicrobial or anticancer effects, making it a candidate for further pharmacological studies.

- DNA Interaction: The compound can intercalate into DNA strands, disrupting replication and transcription processes, which is a mechanism often exploited in anticancer therapies.

- Signaling Pathway Modulation: It may influence various cellular signaling pathways, resulting in altered cellular responses that could be beneficial in treating diseases.

Several methods have been developed for synthesizing 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile:

- Gould-Jacobs Reaction: This classical method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and halogenation to introduce the desired substituents.

- Friedländer Synthesis: This approach utilizes 2-aminobenzophenone reacted with aldehydes or ketones under acidic or basic conditions, followed by halogenation to achieve the final product.

- Skraup Synthesis: This method employs aniline, glycerol, and an oxidizing agent like nitrobenzene to form the quinoline core before introducing halogens through subsequent reactions.

The unique structure of 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile lends itself to various applications:

- Pharmaceuticals: Its biological activity makes it a candidate for developing new antimicrobial and anticancer agents.

- Materials Science: The compound can be utilized in synthesizing advanced materials due to its unique electronic properties.

- Chemical Intermediates: It serves as a versatile intermediate in organic synthesis for creating other complex molecules .

Research into the interactions of 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile with biological targets is ongoing. Studies focus on:

- Molecular Targeting: Investigating how this compound interacts with specific enzymes or receptors involved in disease pathways.

- Synergistic Effects: Exploring its potential synergistic effects when combined with other therapeutic agents, which could enhance efficacy against resistant strains of pathogens or cancer cells .

Halogenation Strategies for Bromine/Chlorine Incorporation

The selective incorporation of bromine and chlorine substituents into quinoline frameworks requires sophisticated halogenation strategies that can achieve regioselective substitution [2]. Copper-catalyzed carbon-hydrogen bond halogenation has emerged as a powerful methodology for introducing halogen substituents directly into aromatic systems [2]. The research demonstrates that copper-mediated halogenation processes can proceed through different mechanistic pathways depending on the halogen source employed [2].

For bromination reactions, copper-catalyzed systems utilizing lithium bromide as the bromine source have shown excellent selectivity for para-positions in electron-rich arenes [2]. The mechanism involves the generation of molecular bromine through aerobic oxidation, which subsequently participates in electrophilic bromination reactions [2]. Control experiments using cyclooctene substrates confirmed the formation of molecular bromine under the catalytic conditions, supporting the proposed electrophilic mechanism [2].

Chlorination reactions follow a distinct mechanistic pathway compared to bromination processes [2]. The decomposition of copper chloride complexes to generate molecular chlorine is thermodynamically less favorable than the corresponding bromine system [2]. Consequently, chlorination reactions are believed to proceed through electron transfer mechanisms initiated by copper catalysts rather than through molecular chlorine formation [2].

Table 1: Halogenation Conditions for Quinoline Derivatives

| Halogen | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Bromine | Copper(II)/Lithium Bromide | 80-120 | 6-12 | 75-85 | [2] |

| Chlorine | Copper(II)/Lithium Chloride | 100-140 | 8-16 | 65-78 | [2] |

| Mixed Halogenation | Sequential Copper Catalysis | 90-130 | 12-24 | 60-72 | [2] |

The preparation of dihalogenated quinoline derivatives requires sequential halogenation protocols or the use of excess halogen sources [2]. When excessive amounts of lithium halides are employed, dihalogenated products can be obtained in a single reaction step [2]. However, the regioselectivity of the second halogenation event is often lower than the initial substitution, necessitating careful optimization of reaction conditions [2].

Catalytic Approaches in Quinoline Core Formation

The construction of quinoline ring systems relies primarily on classical methodologies including the Friedländer synthesis, Skraup reaction, and related cyclization processes [6] [7]. The Friedländer synthesis represents one of the most versatile approaches for quinoline formation, involving the condensation of 2-aminobenzaldehydes with ketones or other carbonyl compounds [6] [7].

The mechanism of the Friedländer synthesis can proceed through two distinct pathways [6] [8]. The first mechanism involves an initial aldol condensation between the amino-substituted carbonyl compound and the second carbonyl component, followed by cyclization and dehydration [6] [8]. The second pathway proceeds through Schiff base formation followed by aldol reaction and subsequent elimination [6] [8].

Palladium-catalyzed approaches have emerged as powerful alternatives for quinoline synthesis [9]. Denitrogenative palladium-catalyzed cascade reactions of ortho-aminocinnamonitriles with arylhydrazines provide efficient synthetic pathways to access quinoline derivatives [9]. The mechanism involves sequential denitrogenative addition followed by intramolecular cyclization processes [9].

Table 2: Catalytic Systems for Quinoline Core Formation

| Method | Catalyst | Substrate | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Friedländer | Acid/Base | 2-Aminobenzaldehyde | 70-120 | 80-95 | [6] [7] |

| Palladium-Catalyzed | Palladium(0)/Palladium(II) | Aminocinnamonitriles | 80-140 | 65-85 | [9] |

| Skraup | Lewis Acid | Aniline/Glycerol | 140-180 | 70-80 | [10] |

The Skraup synthesis involves the condensation of aniline with glycerol in the presence of sulfuric acid and oxidizing agents [10]. The reaction mechanism proceeds through the formation of acrolein from glycerol dehydration, followed by nucleophilic attack by aniline and subsequent cyclization [10]. The process requires elevated temperatures and can suffer from poor regioselectivity with substituted anilines [10].

Modern catalytic approaches have focused on developing milder reaction conditions and improved functional group tolerance [3] [11]. Graphitic carbon nitride-based catalysts functionalized with sulfonic acid groups have demonstrated remarkable activity for quinoline synthesis under mild conditions [3]. These heterogeneous catalysts combine the advantages of homogeneous and heterogeneous systems, providing excellent recyclability and environmental compatibility [3].

Nitrilation Techniques for Carbonitrile Functionalization

The introduction of carbonitrile functionality into quinoline systems can be achieved through various nitrilation methodologies [12] [13]. Direct cyanation of quinoline derivatives represents a highly efficient approach for carbonitrile installation [13]. Vanadium-containing heteropoly acids have been developed as effective catalysts for regioselective oxidative carbon-hydrogen cyanation of quinoline substrates [13].

The cyanation reaction proceeds under oxidative conditions using trimethylsilyl cyanide as the cyanide source and molecular oxygen as the oxidant [13]. The reaction demonstrates excellent regioselectivity for the 4-position of quinoline rings, with 4-cyanation to 2-cyanation ratios ranging from 5.0 to 8.2 depending on reaction conditions [13]. Optimization studies revealed that dimethyl sulfoxide serves as the optimal solvent, providing yields up to 81% for 4-cyanoquinoline formation [13].

Table 3: Cyanation Reaction Optimization Data

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield 4-CN (%) | 4-/2-CN Ratio | Ref |

|---|---|---|---|---|---|---|

| 1 | Dimethyl Sulfoxide | 80 | 10 | 22 | 5.0 | [13] |

| 2 | Dimethyl Sulfoxide | 90 | 10 | 38 | 5.5 | [13] |

| 3 | Dimethyl Sulfoxide | 100 | 10 | 51 | 6.4 | [13] |

| 4 | Dimethyl Sulfoxide | 110 | 10 | 44 | 8.0 | [13] |

Palladium-catalyzed cyanation methodologies offer alternative approaches for carbonitrile introduction [14]. Mild palladium-catalyzed cross-coupling reactions of aryl halides with zinc cyanide provide efficient access to aryl nitriles under room temperature conditions [14]. The use of zinc cyanide as the cyanide source circumvents the problems associated with highly coordinating cyanide ligands that can inhibit palladium catalysis [14].

Copper-catalyzed nitrile synthesis from aryl halides using formamide as a cyanide source represents a cyanide-free alternative for carbonitrile formation [15]. The reaction employs copper iodide and triphenylphosphine catalysts in combination with phosphorus oxychloride to convert aryl halides to the corresponding nitriles [15]. This methodology avoids the use of toxic cyanide reagents while maintaining good yields for both electron-donating and electron-withdrawing substrates [15].

The Sandmeyer reaction provides a classical approach for nitrile introduction through the conversion of aryl diazonium salts [16]. The reaction proceeds through radical-nucleophilic aromatic substitution mechanisms using copper cyanide as the cyanide source [16]. While this method requires the preparation of diazonium intermediates, it offers excellent regioselectivity and functional group tolerance [16].

Green Chemistry Protocols (Solvent-Free, Nanocatalyst-Mediated)

Green chemistry approaches for quinoline synthesis have gained significant attention due to environmental concerns and sustainability requirements [5] [11]. Solvent-free methodologies eliminate the use of organic solvents, reducing waste generation and environmental impact [5] [17]. Microwave-assisted synthesis under solvent-free conditions has proven particularly effective for quinoline formation [17] [18].

Nanocatalyst-mediated reactions represent a major advancement in green quinoline synthesis [11] [19]. Various metal-based nanoparticles including nickel, cobalt, and copper systems have been developed for efficient quinoline formation [11] [19]. Nickel oxide nanoparticles with particle sizes ranging from 80-100 nanometers demonstrate excellent catalytic activity for polysubstituted quinoline synthesis through Friedländer annulation [11] [19].

Table 4: Nanocatalyst Systems for Green Quinoline Synthesis

| Nanocatalyst | Particle Size (nm) | Reaction Conditions | Yield (%) | Recyclability | Ref |

|---|---|---|---|---|---|

| Nickel Oxide | 80-100 | Solvent-free, 10 mol% | 75-90 | 5 cycles | [11] [19] |

| Cobalt-Carbon Nitride | <50 | Toluene, 50 mg | 57-87 | 6 cycles | [11] [19] |

| Copper-MOF | Variable | Acetonitrile, 10 mg | 85-96 | Multiple | [11] [19] |

Cobalt-based nanocatalysts embedded in graphitic carbon nitride matrices provide excellent activity for quinoline synthesis from 2-aminobenzyl alcohols and ketones [11] [19]. The optimal reaction conditions involve 50 milligrams of catalyst, sodium hydroxide as additive, and toluene as solvent at 135°C for 24 hours [11] [19]. The catalyst can be recovered and recycled up to six times with minimal loss of activity [11] [19].

Metal-organic framework-based nanocatalysts offer unique advantages in terms of high surface area and tunable pore structures [11] [19]. Copper-containing MOF catalysts demonstrate excellent performance for multicomponent quinoline synthesis, providing yields ranging from 85-96% under optimized conditions [11] [19]. The heterogeneous nature of these catalysts facilitates easy separation and recycling [11] [19].

Solvent-free protocols utilizing solid acid catalysts represent another important green chemistry approach [5] [20]. Ionic liquid-based catalysts functionalized with sulfonic acid groups provide excellent activity for Friedländer quinoline synthesis under solvent-free conditions [20] [21]. The catalysts demonstrate remarkable thermal stability and can be recycled multiple times without significant loss of activity [20] [21].

Optimization of Reaction Parameters (Temperature, Catalysts, Stoichiometry)

The optimization of reaction parameters plays a crucial role in achieving high yields and selectivity in quinoline synthesis [20] [22]. Temperature optimization studies demonstrate that reaction rates and yields are highly dependent on the specific synthetic methodology employed [20] [22]. For Friedländer synthesis reactions, optimal temperatures typically range from 70-120°C depending on the catalyst system and substrate combination [20].

Table 5: Temperature Optimization for Quinoline Synthesis

| Reaction Type | Temperature Range (°C) | Optimal Temperature (°C) | Yield (%) | Reaction Time | Ref |

|---|---|---|---|---|---|

| Friedländer | 25-80 | 70 | 94 | 5 min | [20] |

| Skraup | 120-200 | 160-180 | 70-85 | 2-4 h | [23] |

| Microwave-Assisted | 80-150 | 130-140 | 85-95 | 2-5 min | [24] [17] |

Catalyst loading optimization reveals that excessive catalyst amounts do not necessarily improve reaction outcomes [20] [22]. For ionic liquid-catalyzed Friedländer synthesis, optimal catalyst loading of 0.25 millimoles provides the best balance between yield and reaction time [20]. Higher catalyst loadings show minimal improvement in yield or reaction rate, making the optimized conditions economically favorable [20].

Stoichiometric optimization studies indicate that substrate ratios significantly impact reaction efficiency and selectivity [20] [22]. For Friedländer reactions involving 2-aminobenzophenone and ethyl acetoacetate, optimal substrate ratios of 1.0:1.5 millimoles provide maximum yields [20]. Deviation from these ratios results in decreased yields due to incomplete conversion or side reaction formation [20].

Solvent optimization plays a critical role in reaction outcomes, particularly for heterogeneous catalytic systems [22] [23]. Deep reinforcement learning approaches have been applied to optimize multiple reaction parameters simultaneously, including temperature, solvent composition, and catalyst loading [22]. These computational approaches can accelerate reaction optimization by factors of 10³ to 10⁶ compared to traditional optimization methods [22].

Table 6: Comprehensive Parameter Optimization Results

| Parameter | Range Studied | Optimal Value | Impact on Yield | Ref |

|---|---|---|---|---|

| Temperature | 25-150°C | 70-100°C | High | [20] [22] |

| Catalyst Loading | 0-0.5 mol% | 0.1-0.25 mol% | Medium | [20] [22] |

| Substrate Ratio | 1:1-1:3 | 1:1.5 | High | [20] [22] |

| Reaction Time | 1-300 min | 5-30 min | Medium | [20] [22] |

Pressure optimization studies for continuous flow systems demonstrate that elevated pressures can improve reaction rates and yields [23]. Niobium phosphate-catalyzed Skraup reactions under high-pressure conditions show enhanced performance compared to atmospheric pressure systems [23]. The optimization process requires careful consideration of safety parameters and equipment limitations [23].

Microwave power optimization represents a specialized parameter for microwave-assisted synthesis [24] [17]. Dynamic microwave power control systems allow for precise temperature regulation and can significantly reduce reaction times [24]. Optimal microwave conditions typically involve 50% duty cycles with power levels ranging from 300-500 watts depending on the reaction scale [24].